2,4,6-Triisopropyl-1-phenylbenzene
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Overview
Description
2,4,6-Triisopropyl-1-phenylbenzene is an organic compound with the molecular formula C21H28. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a phenyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropyl-1-phenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous environments and controlled temperatures to ensure the selective formation of the triisopropylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropyl-1-phenylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2,4,6-Triisopropyl-1-phenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triisopropyl-1-phenylbenzene depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbiphenyl: Similar in structure but with an additional phenyl ring.
2,4,6-Triisopropylbenzene: Lacks the phenyl group, making it less complex.
2,4,6-Triisopropylphenol: Contains a hydroxyl group, adding different reactivity.
Uniqueness
2,4,6-Triisopropyl-1-phenylbenzene is unique due to its specific arrangement of isopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it valuable in various applications, from organic synthesis to material science.
Biological Activity
2,4,6-Triisopropyl-1-phenylbenzene is an organic compound with the molecular formula C21H28, characterized by three isopropyl groups attached to a benzene ring and a phenyl group. Its unique structural properties have garnered interest in various scientific fields, particularly regarding its biological activity. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, as well as its mechanisms of action.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In studies where this compound was tested against various bacterial strains, it demonstrated significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be effective in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The following table summarizes the effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
A549 (lung cancer) | 25 | Modulation of cell cycle regulators |
These results indicate that this compound and its derivatives could serve as lead compounds for anticancer drug development.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis or cell cycle arrest.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce stress responses in cells, leading to apoptosis.
Case Studies
In a case study involving HepG2 cells treated with varying concentrations of this compound, researchers observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at an IC50 concentration of 15 µM, approximately 70% of the cells underwent apoptosis.
Another case study focused on its antimicrobial effects against Staphylococcus aureus. The study utilized a time-kill assay to evaluate the bactericidal activity over time. Results indicated a significant reduction in bacterial viability within four hours of exposure to the compound at MIC concentrations.
Properties
IUPAC Name |
2-phenyl-1,3,5-tri(propan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17/h7-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJVDHUJHWQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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